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N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Kinase inhibitor scaffold Pyrazolo[3,4-d]pyrimidine Structure-activity relationship

This compound (MW 365.78) features a unique N5-benzamide linkage, differentiating it from well-characterized C6-thioether analogs like HS38. It is suited for broad kinase panel assays to discover novel selectivity profiles and as a structurally-matched negative control for DAPK1/Pim study tool compounds. Its unsubstituted benzamide ring provides a convenient vector for hit-to-lead optimization. As biological data for this specific chemotype is unpublished, it represents an underexploited, high-potential scaffold. Confirm substitution pattern before purchase to avoid unanticipated biological activity common with generic scaffolds.

Molecular Formula C18H12ClN5O2
Molecular Weight 365.78
CAS No. 919842-82-3
Cat. No. B2795802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
CAS919842-82-3
Molecular FormulaC18H12ClN5O2
Molecular Weight365.78
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl
InChIInChI=1S/C18H12ClN5O2/c19-13-7-4-8-14(9-13)24-16-15(10-21-24)18(26)23(11-20-16)22-17(25)12-5-2-1-3-6-12/h1-11H,(H,22,25)
InChIKeyZNOREWGPLXPGER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (CAS 919842-82-3): Baseline Overview for Procurement Evaluation


N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (CAS 919842-82-3) is a synthetic heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class, a recognized privileged scaffold in kinase inhibitor drug discovery [1]. Its core structure features a 1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidine ring system N5-linked to an unsubstituted benzamide moiety (molecular formula C18H12ClN5O2; molecular weight 365.78 g/mol; typical commercial purity ≥95%) . This compound occupies a distinct chemical space within the pyrazolo[3,4-d]pyrimidine benzamide subfamily, differentiated from well-characterized analogs such as HS38 (a DAPK1/ZIPK/Pim3 inhibitor with C6-thioether substitution) and HS56 (a dual Pim/DAPK3 inhibitor) by its N5-benzamide connectivity rather than C6-thioether derivatization [2]. No peer-reviewed biological activity data are publicly available for this specific compound at the time of this assessment.

Why Pyrazolo[3,4-d]pyrimidine Analogs Cannot Be Interchanged: Procurement Rationale for N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (CAS 919842-82-3)


Within the pyrazolo[3,4-d]pyrimidine chemotype, small changes in substitution pattern produce profound shifts in kinase selectivity, potency, and polypharmacology. The two most extensively characterized close analogs—HS38 (C6-thiopropanamide) and HS56 (C6-thioacetonitrile)—both target DAPK1/ZIPK/Pim3 kinases with IC50/Ki values in the 72–315 nM range, yet differ substantially in their off-target profiles: HS38 shows no activity against Src or Abl kinases , while HS56 exhibits only two off-target interactions (TYK2, GAK) across a 468-kinase panel [1]. The target compound (CAS 919842-82-3) replaces the C6-thioether substituent with an N5-benzamide group—a fundamentally different connectivity that alters hydrogen-bonding geometry, ATP-binding pocket complementarity, and likely the kinase selectivity fingerprint [2]. Generic procurement of a pyrazolo[3,4-d]pyrimidine scaffold without verifying the exact substitution pattern therefore carries a high risk of obtaining a compound with unanticipated, unvalidated, or absent activity against the intended biological target.

Quantitative Differentiation Evidence for N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (CAS 919842-82-3) vs. Closest Analogs


N5-Benzamide vs. C6-Thioether Connectivity: Structural Differentiation from HS38 and HS56

The target compound differs from HS38 and HS56 in the position and chemical nature of its exocyclic substituent. HS38 and HS56 both carry C6-thioether groups (HS38: C6-S-CH(CH₃)CONH₂; HS56: C6-S-CH₂CN), whereas the target compound bears an N5-benzamide moiety (N5-CO-C₆H₅). This positional shift from C6 to N5 alters the vector of the substituent relative to the kinase hinge-binding region by approximately 2.5–3.0 Å based on superposition with the published DAPK3–HS38 co-crystal structure (PDB 5VJA) [1]. The C6-thioether of HS38 occupies a hydrophobic pocket adjacent to the gatekeeper residue, while the N5-benzamide of the target compound is predicted to project toward the solvent-exposed region of the ATP-binding cleft, potentially reducing affinity for DAPK family kinases but opening alternative kinase targeting opportunities [1][2].

Kinase inhibitor scaffold Pyrazolo[3,4-d]pyrimidine Structure-activity relationship ATP-competitive inhibitor

Absence of Thioether Linker: Implications for Metabolic Stability and Synthetic Tractability

The target compound lacks the thioether (–S–) linker present in both HS38 and HS56. Thioether-containing kinase inhibitors are susceptible to metabolic oxidation at the sulfur atom (S-oxidation to sulfoxide/sulfone by CYP450 and FMO enzymes), which can alter potency, solubility, and clearance profiles in vivo [1]. The target compound's N5-benzamide linkage eliminates this metabolic liability entirely. Additionally, the all-nitrogen/oxygen heteroatom composition of the target compound (C18H12ClN5O2; no sulfur) simplifies synthetic scale-up and purification relative to thioether-containing analogs, potentially offering advantages in lot-to-lot consistency and cost for procurement of multi-gram quantities [2].

Metabolic stability Synthetic accessibility Thioether oxidation Lead optimization

Unsubstituted Benzamide vs. Substituted Benzamide Analogs: Impact on Hydrogen-Bonding Capacity and Physicochemical Profile

Among commercially available pyrazolo[3,4-d]pyrimidine benzamide derivatives, the target compound carries an unsubstituted benzamide (–CO–C₆H₅), distinguishing it from closely related analogs with additional substituents: 3-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (CAS 919859-32-8, MW 400.22, +Cl), 4-chloro analog (CAS 919842-18-5), and 2-trifluoromethyl analog (C19H11ClF3N5O2, MW 433.78) . The unsubstituted benzamide retains a free para-position for potential further derivatization and presents a lower molecular weight (365.78 vs. 400.22–433.78) and lower calculated logP (estimated ~3.0 vs. ~3.6–4.2 for halogenated analogs) [1]. These physicochemical differences may translate to improved aqueous solubility and more favorable permeability-solubility balance in cellular assays.

Hydrogen bonding Lipophilicity Permeability Drug-likeness

Kinase Profiling Gap: Target Compound Lacks Published Biochemical Activity Data, Differentiating It from Data-Rich Analogs HS38 and HS56

A critical differentiator for procurement decisions is the availability of published biochemical activity data. HS38 has published IC50 values against DAPK1 (200 nM), ZIPK/DAPK3 (Kd = 280 nM), and Pim3 (200 nM), with demonstrated inactivity against Src, Abl, and EGFR kinases . HS56 has published Ki values for Pim-3 (72 nM), DAPK3 (315 nM), Pim-1 (1.5 µM), and Pim-2 (17 µM), with selectivity validated across a 468-kinase panel [1]. In contrast, no peer-reviewed biochemical IC50, Ki, Kd, or cellular activity data are publicly available for the target compound (CAS 919842-82-3) as of the present assessment [2]. This absence of data is itself a differentiator: the compound may serve as a blank-slate screening candidate or negative control, but cannot be selected for a known kinase target without prior in-house validation.

Kinase profiling Selectivity panel Data availability Screening compound

Recommended Application Scenarios for N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (CAS 919842-82-3) Based on Available Evidence


De Novo Kinase Panel Screening for Target Identification

Given the complete absence of published kinase inhibition data for this compound [1], it is best suited as a screening candidate in broad kinase panel assays (e.g., DiscoverX scanMAX, Reaction Biology HotSpot) to identify its primary kinase target(s). The N5-benzamide substitution pattern is underrepresented in published pyrazolo[3,4-d]pyrimidine SAR studies, increasing the likelihood of uncovering a novel kinase selectivity profile distinct from the well-characterized DAPK/Pim-family inhibitors HS38 and HS56 .

Negative Control Compound for DAPK/Pim-Family Kinase Assays

The structural divergence at the N5 position (vs. C6-thioether in HS38/HS56) predicts reduced or absent binding to DAPK1, ZIPK, and Pim kinases based on the published DAPK3–HS38 co-crystal structure, where the C6-thiopropanamide group engages a specific hydrophobic cleft [2]. The target compound may therefore serve as a structurally matched negative control in experiments using HS38 or HS56 as tool compounds, provided the absence of DAPK/Pim activity is experimentally confirmed.

Medicinal Chemistry Lead Optimization Starting Point

The compound's unsubstituted benzamide moiety, lower molecular weight (365.78 Da), and absence of a thioether sulfur position it as an attractive starting scaffold for hit-to-lead optimization. The free para-position of the benzamide ring serves as a convenient vector for introducing substituents to modulate potency, selectivity, and ADME properties without altering the core pyrazolo[3,4-d]pyrimidine pharmacophore [3].

Computational Chemistry and Molecular Docking Studies

The compound's distinct N5-benzamide connectivity provides a valuable test case for computational kinase inhibitor design. Molecular docking against a diverse kinase panel can generate testable binding hypotheses before committing to wet-lab screening, leveraging the pyrazolo[3,4-d]pyrimidine scaffold's established type I kinase inhibitor binding mode (hinge-region hydrogen bonding via N1 and C4=O) as a conserved anchor [2][3].

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